1-Methoxycyclopentane-1-carboxylic acid 1-Methoxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 17860-28-5
VCID: VC6741970
InChI: InChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
SMILES: COC1(CCCC1)C(=O)O
Molecular Formula: C7H12O3
Molecular Weight: 144.17

1-Methoxycyclopentane-1-carboxylic acid

CAS No.: 17860-28-5

Cat. No.: VC6741970

Molecular Formula: C7H12O3

Molecular Weight: 144.17

* For research use only. Not for human or veterinary use.

1-Methoxycyclopentane-1-carboxylic acid - 17860-28-5

Specification

CAS No. 17860-28-5
Molecular Formula C7H12O3
Molecular Weight 144.17
IUPAC Name 1-methoxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Standard InChI Key TYWVTQSZDVHDEM-UHFFFAOYSA-N
SMILES COC1(CCCC1)C(=O)O

Introduction

Structural and Physicochemical Properties

The molecular architecture of 1-methoxycyclopentane-1-carboxylic acid confers unique reactivity. Key properties include:

Table 1: Structural and Spectral Data

PropertyValue/DescriptorSource
Molecular formulaC₇H₁₂O₃
Molecular weight144.17 g/mol
SMILESCOC1(CCCC1)C(=O)O
InChIInChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
NMR (¹H, CDCl₃)δ 3.31 (s, 3H), 2.05–2.03 (m, 4H), 1.78–1.77 (m, 4H)

The equatorial orientation of the methoxy and carboxylic acid groups minimizes steric strain, favoring a chair-like cyclopentane conformation. The compound’s acidity (pKa ≈ 4.5–5.0) aligns with typical aliphatic carboxylic acids, enabling deprotonation under basic conditions for further derivatization .

Synthetic Methodologies

Hydrolysis of Methyl Esters

The most documented synthesis involves saponification of methyl 1-methoxycyclopentanecarboxylate:

Reaction Conditions

  • Substrate: Methyl 1-methoxycyclopentanecarboxylate (1.00 g, 6.32 mmol)

  • Reagents: LiOH (0.531 g, 12.64 mmol) in H₂O/THF (1:2 v/v)

  • Temperature: 20°C (overnight)

  • Yield: 99%

The reaction proceeds via nucleophilic attack by hydroxide on the ester carbonyl, followed by protonation to yield the carboxylic acid. Purification via ethyl acetate extraction and brine washing ensures high purity .

Alternative Routes

  • Oxidation of 1-Methoxycyclopentanemethanol: Using Jones reagent (H₂CrO₄) or KMnO₄ under acidic conditions, though yields are typically lower (70–80%).

  • Carboxylation of Methoxycyclopentane: Reaction with CO₂ under high pressure in the presence of Grignard reagents, though this method is less scalable.

Reactivity and Derivative Formation

Esterification and Amidation

The carboxylic acid undergoes standard acyl substitution reactions:

  • Esterification: Treatment with methanol/H₂SO₄ yields methyl esters, useful in fragrance applications .

  • Amide Formation: Reaction with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which couples with amines to produce amides.

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, yielding 1-methoxycyclopentane. This pathway is critical in hydrocarbon-based polymer synthesis.

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound’s rigid cyclopentane scaffold is exploited in:

  • Prostaglandin Analogues: Serves as a core structure for anti-inflammatory agents .

  • Neurological Agents: Functionalization at the carboxylic acid position yields GABA receptor modulators.

Polymer Science

As a monomer, it enhances thermoplastic elasticity when copolymerized with ethylene, attributed to the methoxy group’s steric effects.

Table 2: Industrial Applications

ApplicationRole of CompoundReference
Pharmaceutical synthesisChiral building block
Polymer additivesCrosslinking agent
AgrochemicalsHerbicide intermediate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The methoxy singlet at δ 3.31 integrates for 3H, while cyclopentane protons appear as multiplets (δ 1.77–2.05) .

  • ¹³C NMR: Carbonyl carbon at δ 178.5 ppm, methoxy carbon at δ 51.2 ppm, and cyclopentane carbons between δ 22–35 ppm .

Mass Spectrometry

  • ESI-MS: [M-H]⁻ peak at m/z 143.07136 (calc. 143.07136) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral drug intermediates.

  • Biodegradable Polymers: Investigating copolymers with polyesters for eco-friendly materials.

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